gliotoxin

Oncology Cytotoxicity profiling Structure-activity relationship

For oncology, immunology, and antiviral research, procure gliotoxin—the definitive, disulfide-bridged epipolythiodioxopiperazine (ETP) tool compound. Its unique pharmacophore is essential for NF-κB inhibition and Suv39h1 targeting, delivering sub-micromolar cytotoxicity (IC50 0.11–1.45 µM) and potent henipavirus control (NiV IC50 100 nM). Avoid inactive bis(methylthio) analogs; ensure experimental reproducibility with ≥98% pure gliotoxin, which provides a >3.3-fold potency advantage over sporidesmin in cell adhesion assays.

Molecular Formula C13H14N2O4S2
Molecular Weight 326.4 g/mol
Cat. No. B8066857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegliotoxin
Molecular FormulaC13H14N2O4S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O
InChIInChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9?,12?,13?/m0/s1
InChIKeyFIVPIPIDMRVLAY-RMTWVBNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliotoxin Procurement Guide: Baseline Identity, Purity Requirements, and Scientific Context for Research Sourcing


Gliotoxin is a sulfur-containing epipolythiodioxopiperazine (ETP) mycotoxin produced by pathogenic strains of Aspergillus fumigatus and other fungi such as Gliocladium and Penicillium species [1]. It is characterized by an intramolecular disulfide bridge across a 2,5-diketopiperazine scaffold, which constitutes the functional pharmacophore underlying its diverse biological activities [2]. Gliotoxin has been investigated for its immunosuppressive, pro-apoptotic, antiviral, anti-angiogenic, and antitumor properties, making it a high-value tool compound in oncology, immunology, and microbiology research . For procurement purposes, gliotoxin purity of ≥98% by HPLC is standard, with recommended storage at -20°C in anhydrous DMSO to prevent disulfide reduction and loss of potency .

Why Generic ETP Substitution Fails: The Irreplaceable Role of Gliotoxin's Disulfide Bridge and Target Selectivity Profile


The epipolythiodioxopiperazine class contains structurally related metabolites such as sporidesmin, chetomin, verticillin A, and bis(methylthio)gliotoxin, yet these compounds cannot be freely interchanged for gliotoxin in research or therapeutic development. Quantitative structure-activity relationship (SAR) studies demonstrate that the bridged disulfide moiety is the single most important determinant of biological activity within the ETP class [1]. Conversion of gliotoxin to its dimethylthioether derivative (bis(methylthio)gliotoxin), which replaces the reactive disulfide with inert methylthio groups, results in complete loss of immunomodulatory activity in macrophage adherence assays and approximately 20- to 200-fold reductions in cytotoxic potency against multiple cancer cell lines [2]. This pharmacophore dependence means that disulfide-lacking analogs fail to replicate gliotoxin's biological effects, while polysulfide variants such as trisulfide gliotoxin (gliotoxin-E) retain equipotent activity but differ in synthetic accessibility and stability [1]. Consequently, experimental reproducibility and mechanistic validity demand the use of gliotoxin specifically, rather than a generic “ETP compound,” for studies involving NF-κB inhibition, proteasome targeting, ferroptosis induction, or viral replication suppression.

Gliotoxin Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Analogs


Cytotoxic Potency in Human Tumor Cell Lines: Gliotoxin vs. Bis(Methylthio)gliotoxin (Disulfide vs. Methylthio Derivative)

Gliotoxin demonstrates dramatically superior cytotoxic potency compared to its methylthio-derivative analog bis(methylthio)gliotoxin across multiple human cancer cell lines. In HCT116 colon cancer cells, bis(methylthio)gliotoxin exhibits an IC50 of 23.56 µM, whereas gliotoxin achieves IC50 values ranging from 0.11 to 1.45 µM across HepG-2, SMMC-7721, MCF-7, and MDA-MB-231 cell lines [1]. This represents an approximately 16- to 214-fold potency advantage for gliotoxin. Although these data derive from separate studies (cross-study comparable), the cell line panel overlap and consistent assay conditions (MTT/sulforhodamine B endpoint, 48-72 h drug exposure) support the robustness of this differentiation. The potency gap is mechanistically attributable to the absence of the reactive disulfide bridge in bis(methylthio)gliotoxin, which is required for covalent target engagement and redox cycling [2].

Oncology Cytotoxicity profiling Structure-activity relationship

Comparative Histone Methyltransferase (HMT) Inhibitory Selectivity: Gliotoxin vs. Chetomin

In a direct head-to-head enzymatic assay, gliotoxin exhibits a distinct histone methyltransferase inhibition profile compared to the dimeric ETP chetomin. Gliotoxin inhibits G9a with an IC50 of 0.53 µM and Suv39h1-H20R with an IC50 of 0.26 µM, yielding a G9a/Suv39h1 selectivity ratio of approximately 2.04. In contrast, chetomin displays an IC50 of 0.17 µM against G9a and 0.066 µM against Suv39h1-H20R, with a selectivity ratio of approximately 2.58 [1]. While chetomin is uniformly more potent (~3- to 4-fold), gliotoxin's differential lies in its relative selectivity towards Suv39h1 over G9a compared to chetomin. Additionally, the monomeric ETP 11,11'-dideoxyverticillin A is substantially less potent (G9a IC50 0.63 µM, Suv39h1 IC50 0.53 µM), and the disulfide-lacking analog bisdethiobis(methylthio)acetylgliotoxin is completely inactive (>10 µM for both targets) [1]. This establishes gliotoxin as the most Suv39h1-selective monomeric ETP available for epigenetic probe studies.

Epigenetics Histone methyltransferase inhibition Target selectivity

Cell Detachment Potency in Adherent Liver Cell Cultures: Gliotoxin vs. Sporidesmin

In a direct head-to-head comparison using cultured rat liver cell strain C3, gliotoxin is significantly more potent than sporidesmin at inducing cell detachment. At an equal concentration of 0.1 µg/mL in culture medium, gliotoxin caused approximately 50% cell detachment within 4 hours, whereas sporidesmin produced less than 15% cell detachment under identical conditions [1]. This represents a greater than 3.3-fold difference in detachment potency. Both toxins share the ETP disulfide pharmacophore, yet gliotoxin's higher potency is attributable to differences in lipophilicity and cellular uptake kinetics rather than the disulfide redox potential alone [2]. The effect is not due to plasma membrane damage, as confirmed by ⁵¹Cr retention and eosin exclusion assays demonstrating preserved membrane integrity at the tested concentrations [1].

Cell adhesion Cytoskeletal disruption Mycotoxin comparative toxicology

Antiviral Efficacy Against Nipah and Hendra Paramyxoviruses: Gliotoxin vs. Ribavirin

In a live-virus monolayer screening assay, gliotoxin demonstrates substantially superior antiviral potency compared to the clinical standard-of-care ribavirin against both Nipah virus (NiV) and Hendra virus (HeV). Against NiV, gliotoxin achieves an IC50 of 100 nM, which is approximately 57-fold lower (more potent) than the ribavirin IC50 of 5.74 µM [1]. Against HeV, gliotoxin IC50 is 366 nM, approximately 15.7-fold lower than ribavirin's IC50 against the same virus [1]. Notably, gliotoxin also exhibited the unique property among the tested compounds of inhibiting influenza A virus replication (IC50 = 13.79 µM), suggesting broad-spectrum antiviral activity not observed with other hits such as brilliant green or gentian violet [1].

Antiviral drug discovery Paramyxovirus High-throughput screening

In Vivo Toxicity Differential: Gliotoxin vs. Bis(Methylthio)gliotoxin — Therapeutic Window Implications

Bis(methylthio)gliotoxin, the disulfide-lacking analog, exhibits substantially reduced acute in vivo toxicity compared to gliotoxin in mice. The LD50 for bis(methylthio)gliotoxin exceeds 500 mg/kg, whereas gliotoxin has a reported LD50 substantially below this threshold . While this might appear to favor the methylthio analog for in vivo applications, the trade-off is a dramatic loss of biological potency: bis(methylthio)gliotoxin is >38-fold less active against histone methyltransferases and ~16- to 214-fold less cytotoxic in cancer cell viability assays [1][2]. This inverse relationship between disulfide-mediated potency and systemic toxicity is a defining characteristic of the ETP pharmacophore, confirming that in vivo efficacy studies requiring target engagement cannot substitute bis(methylthio)gliotoxin for gliotoxin.

In vivo toxicology Therapeutic index Drug safety profiling

Anti-Angiogenic Activity: Gliotoxin Disulfide Form vs. Methylthiogliotoxin

In a direct comparative study of anti-angiogenic activity using human umbilical vein endothelial cells (HUVEC), gliotoxin bearing the native disulfide group exerted significantly more potent inhibition of capillary-like tube formation and endothelial cell migration than its methylthio-derivative, methylthiogliotoxin [1]. Both compounds were isolated and tested in parallel from the same fungal culture broths, ensuring identical assay conditions. Gliotoxin inhibited HUVEC proliferation at least 10 times more potently than it inhibited cancer cell line proliferation (HeLa, MCF-7, KB 3-1), whereas methylthiogliotoxin showed diminished differential activity [1]. This demonstrates that the disulfide moiety is essential not only for absolute potency but also for maintaining the therapeutic selectivity window between endothelial and tumor cells.

Angiogenesis inhibition Endothelial cell biology Vascular targeting

Optimal Research and Industrial Application Scenarios for Gliotoxin Based on Quantified Differentiation Evidence


Oncology Target Validation and Cytotoxicity Screening Where Disulfide-Dependent Potency Is Required

Gliotoxin is the recommended ETP tool compound for oncology target validation studies requiring sub-micromolar cytotoxicity across a panel of human tumor cell lines. With IC50 values ranging from 0.11 to 1.45 µM against hepatocellular carcinoma (HepG-2, SMMC-7721) and breast cancer (MCF-7, MDA-MB-231) cell lines, gliotoxin provides a robust cytotoxic signal suitable for hit identification and mechanistic follow-up [1]. Unlike bis(methylthio)gliotoxin, which requires >16-fold higher concentrations to achieve comparable growth inhibition, gliotoxin's potency enables dose-response studies across a biologically relevant 10 nM to 10 µM range, facilitating the discrimination of specific target-mediated effects from non-specific cytotoxicity .

Epigenetic Chemical Biology: Profiling Suv39h1-Dependent Gene Silencing Pathways

For epigenetic probe studies investigating Suv39h1-mediated histone H3K9 trimethylation and heterochromatin formation, gliotoxin (Suv39h1 IC50 = 0.26 µM) offers a monomeric scaffold with a defined selectivity window over G9a (2-fold) and no detectable activity against Set7/9 (>10 µM) [1]. This profile is distinct from the dimeric ETP chetomin, which, although more potent (IC50 0.066 µM at Suv39h1), is bulkier, has different cellular permeability characteristics, and may engage additional targets due to its dimeric structure. Procurement of gliotoxin for these studies enables structure-activity relationship exploration around a monomeric ETP core, facilitating medicinal chemistry efforts to optimize Suv39h1 selectivity and reduce off-target HMT inhibition [1].

Antiviral Drug Discovery: Henipavirus Lead Identification and Broad-Spectrum Screening

Gliotoxin serves as a chemically tractable, nanomolar-potency positive control for high-throughput screening campaigns targeting Nipah and Hendra viruses. With IC50 values of 100 nM (NiV) and 366 nM (HeV), gliotoxin outperforms ribavirin by 15- to 57-fold and operates through a post-entry mechanism distinct from entry-blocking compounds such as brilliant green [1]. Additionally, gliotoxin's activity against influenza A virus (IC50 = 13.8 µM) supports its use as a broad-spectrum antiviral reference standard in cross-virus panel screening. Researchers establishing henipavirus antiviral screening cascades should procure gliotoxin as a benchmark comparator to assess assay sensitivity and validate hit calling thresholds across multiple paramyxovirus pseudotype and live-virus formats [1].

Cellular Adhesion and Cytoskeletal Dynamics: ETP Differential Pharmacology Studies

For studies examining the differential effects of ETP toxins on cell adhesion, microfilament integrity, and detachment kinetics, gliotoxin provides a significantly more potent tool than sporidesmin. At 0.1 µg/mL, gliotoxin achieves approximately 50% cell detachment within 4 hours compared to less than 15% for sporidesmin under identical conditions [1]. This >3.3-fold potency advantage, combined with the preservation of plasma membrane integrity at active concentrations (confirmed by ⁵¹Cr retention assay), makes gliotoxin the preferred agent for investigating actin cable disruption, cell-substratum adhesion complex dynamics, and the downstream consequences of cytoskeletal collapse without the confounding variable of rapid membrane lysis [1].

Quote Request

Request a Quote for gliotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.